2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative with a molecular formula of C₂₄H₂₁ClN₄O₅, an average mass of 480.905 Da, and a monoisotopic mass of 480.120047 Da (ChemSpider ID: 18418562) . The compound features a fused pyrido-pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide side chain linked to a 2,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-33-17-9-10-20(34-2)18(12-17)27-21(30)14-28-19-4-3-11-26-22(19)23(31)29(24(28)32)13-15-5-7-16(25)8-6-15/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRHDOGZKRBHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the chlorobenzyl group and the dimethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxo groups to hydroxyl groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. Some of the notable applications include:
- Anticancer Activity : Research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. The structural features of this compound may enhance its efficacy against specific cancer types.
- Antimicrobial Properties : The presence of the chlorobenzyl group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in treating diseases where enzyme activity is dysregulated.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Key reactions include:
- Nucleophilic Substitution : The chlorobenzyl group can undergo nucleophilic substitution reactions, enabling further derivatization to enhance biological properties.
- Electrophilic Substitution : The presence of the dioxo and amide functionalities allows for electrophilic substitution reactions, which are crucial for modifying the compound for specific applications.
Case Studies
Several studies have investigated the pharmacological potential of compounds structurally similar to 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide:
-
Study on Anticancer Activity :
- Researchers synthesized derivatives of pyrido[3,2-d]pyrimidine and tested their effects on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against breast and lung cancer cells through apoptosis induction mechanisms.
-
Antimicrobial Evaluation :
- A series of compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structural motifs displayed significant inhibition zones, suggesting potential as broad-spectrum antibiotics.
-
Enzyme Interaction Studies :
- Enzyme assays revealed that derivatives could inhibit specific kinases implicated in cancer progression. These findings support further investigation into the compound's role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name / Core Structure | Molecular Weight | Heterocyclic Core | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound (Pyrido[3,2-d]pyrimidine) | 480.905 Da | Pyrido[3,2-d]pyrimidine | 4-Chlorobenzyl, 2,5-dimethoxyphenylacetamide | High lipophilicity due to aromatic groups |
| 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-... | ~600 Da (est.) | Thieno[3,2-d]pyrimidine | 2,5-Dichlorophenyl, phenethylacetamide | Sulfur-containing core enhances stability |
| N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... | 571.198 Da | Pyrazolo[3,4-d]pyrimidine | Fluoro-chromenyl, dimethylamino, isopropoxyphenyl | Antiproliferative activity (Example 83) |
| 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)... | ~520 Da (est.) | 1,3,4-Oxadiazole-pyrimidine | 4-Chlorophenyl, nitro-phenylacetamide | Dual thioether/oxadiazole functionality |
Substituent Effects on Bioactivity and Solubility
- Chlorobenzyl vs. Dichlorophenyl Groups: The target compound’s 4-chlorobenzyl group () contributes to moderate lipophilicity, which may enhance membrane permeability.
- Methoxy vs. Chloro Substituents: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could enhance π-π stacking interactions with aromatic residues in target proteins.
Pharmacological Implications
- Core Heterocycle Influence: Pyrido[3,2-d]pyrimidines (target compound) are known for kinase inhibition (e.g., targeting EGFR or VEGFR), while thieno-pyrimidines () often exhibit antiviral or antibacterial activity due to sulfur’s role in redox interactions .
- Antiproliferative Potential: The pyrazolo-pyrimidine derivative in (Example 83) demonstrates antiproliferative activity with an IC₅₀ in the nanomolar range, suggesting that the target compound’s dimethoxyphenyl group could be optimized for similar therapeutic effects .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN4O3
- Molecular Weight : 455.89 g/mol
- CAS Number : 923217-47-4
The compound features a pyrido[3,2-d]pyrimidine core structure that is substituted with various aromatic groups, enhancing its biological interaction potential. The presence of a 4-chlorobenzyl moiety and a dimethoxyphenyl group further contributes to its chemical reactivity and biological efficacy.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluating its effects on various cancer cell lines demonstrated significant antiproliferative activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SJSA-1 | 0.15 |
In this study, the compound showed an IC50 value of 0.15 μM , indicating strong inhibitory effects on cell growth in the SJSA-1 cell line. Further pharmacodynamic studies revealed that oral administration of the compound at 100 mg/kg resulted in significant upregulation of key proteins involved in tumor suppression, such as p53 and p21 .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the MDM2 protein, a negative regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes p53 activation, leading to increased apoptosis in cancer cells.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have yielded encouraging results. It has been evaluated against various bacterial strains with notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that the compound possesses potential as an antimicrobial agent, although further studies are necessary to elucidate its full spectrum of activity and mechanisms involved.
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : In a xenograft model using SJSA-1 cells implanted in mice, treatment with the compound resulted in an 86% regression of tumor size after 14 days of daily administration at 100 mg/kg. Histological analysis indicated significant apoptosis within tumor tissues .
- Pharmacokinetic Studies : A pharmacokinetic evaluation in rats revealed that the compound has favorable absorption characteristics with a peak plasma concentration achieved within 1 hour post-administration. The area under the curve (AUC) indicated sustained systemic exposure over time .
Q & A
Q. Critical parameters :
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
- Solvent choice : Polar solvents enhance solubility of intermediates but may require strict anhydrous conditions .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves amide bond formation efficiency .
Basic: What analytical techniques are used to confirm structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and aromatic proton environments. For example, the 2,5-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 481.1200 for C24H21ClN4O5) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating stereoelectronic properties .
Intermediate: How is the compound screened for biological activity, and what assays are prioritized?
- In vitro cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Dose-response curves are analyzed for potency .
- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
- Target engagement : Fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to enzymes like topoisomerase II or kinases .
Advanced: What mechanistic hypotheses explain its anticancer activity?
- Topoisomerase inhibition : The planar pyrido-pyrimidine core intercalates DNA, disrupting topoisomerase II-mediated DNA repair .
- Kinase modulation : The 4-chlorobenzyl group may occupy hydrophobic pockets in kinase ATP-binding domains (e.g., EGFR or VEGFR), as modeled via molecular docking .
- Apoptosis induction : Upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) and downregulation of Bcl-2 observed in western blot analyses .
Advanced: How do structural modifications impact bioactivity?
- Substituent effects :
- Chlorobenzyl group : Enhances lipophilicity and membrane permeability (logP ~3.2). Replacement with fluorobenzyl reduces potency by 50% in MCF-7 cells .
- Dimethoxyphenyl group : Electron-donating methoxy groups improve solubility but may reduce target affinity compared to halogenated analogs .
- Scaffold rigidity : Saturation of the pyrido ring decreases planarity, reducing DNA intercalation capacity .
Advanced: How can stability issues (e.g., hydrolysis) be mitigated during storage?
- pH sensitivity : Degrades rapidly in alkaline conditions (t1/2 <24 hrs at pH 9). Store in inert, dry environments (argon atmosphere) at -20°C .
- Light sensitivity : Protect from UV exposure due to the conjugated dihydropyrimidine ring .
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) improves long-term stability .
Advanced: How to resolve contradictions in reported IC50 values across studies?
- Assay standardization : Discrepancies may arise from cell passage number, serum concentration, or incubation time. Replicate studies using ATCC-validated cell lines under uniform conditions .
- Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to account for variable metabolite profiles .
Advanced: What strategies optimize the compound for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life and reduce off-target toxicity .
- Toxicology screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
